molecular formula C11H16O2 B2686077 Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol CAS No. 62356-51-8

Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol

Cat. No.: B2686077
CAS No.: 62356-51-8
M. Wt: 180.247
InChI Key: SGJHAJIYHXLQSR-PNQSDSLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclo[6300~2,6~0~5,9~]undecane-3,11-diol is a polycyclic compound characterized by a complex cage-like structure This compound is notable for its rigidity and unique spatial arrangement, which makes it an interesting subject of study in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol typically involves multi-step organic reactions starting from simpler precursors. One common method involves the Diels-Alder reaction followed by a series of cyclization and functionalization steps. For instance, a precursor such as a trishomocubane derivative can undergo rearrangement reactions to form the tetracyclic structure .

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity could be employed.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol is used as a model compound to study the behavior of polycyclic systems. Its unique structure makes it a subject of interest for theoretical and computational chemistry studies.

Biology and Medicine

The compound’s potential biological activity is explored in medicinal chemistry. Its rigid structure and functional groups may interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers with specific mechanical properties or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds, while the rigid cage structure can fit into specific binding sites of enzymes or receptors, influencing their activity. The exact pathways involved would depend on the specific application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[6300~2,6~0~5,9~]undecane-3,11-diol is unique due to its specific functional groups and the positions of these groups within the rigid tetracyclic framework

Properties

IUPAC Name

tetracyclo[6.3.0.02,6.05,9]undecane-3,11-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJHAJIYHXLQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC(C2C4C1C3CC4O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151939
Record name 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62356-51-8
Record name 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62356-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.